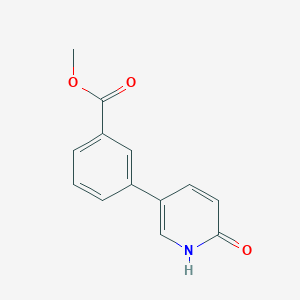
2-(4-Chloro-3-cyanophenyl)-3-hydroxypyridine, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Chloro-3-cyanophenyl)-3-hydroxypyridine (CCHP) is a synthetic organic compound with a wide range of applications in various fields, including pharmaceuticals, biochemistry, and industrial chemistry. CCHP has a molecular formula of C9H7ClN2O and a molecular weight of 202.62 g/mol. It is a colorless solid that is soluble in water and has a melting point of 101-105°C. CCHP is an important intermediate in the synthesis of various compounds, including drugs, dyes, and other organic compounds.
科学的研究の応用
2-(4-Chloro-3-cyanophenyl)-3-hydroxypyridine, 95% has a wide range of applications in various fields of scientific research. In pharmaceuticals, it is used as an intermediate in the synthesis of various drugs, including anticonvulsants, antidepressants, and anti-inflammatory agents. In biochemistry, it is used as a reagent in the synthesis of various proteins and enzymes. In industrial chemistry, it is used as a catalyst in the production of various organic compounds.
作用機序
2-(4-Chloro-3-cyanophenyl)-3-hydroxypyridine, 95% acts as an inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. Acetylcholine is involved in a variety of physiological processes, including muscle contraction, learning and memory, and sleep. By inhibiting the enzyme, 2-(4-Chloro-3-cyanophenyl)-3-hydroxypyridine, 95% increases the levels of acetylcholine in the body, which can lead to an increase in muscle strength, improved cognitive function, and improved sleep.
Biochemical and Physiological Effects
2-(4-Chloro-3-cyanophenyl)-3-hydroxypyridine, 95% has a wide range of biochemical and physiological effects. It has been shown to increase muscle strength and improve cognitive function, as well as improve sleep. It has also been shown to reduce inflammation and pain, and to have anti-cancer and anti-tumor effects. In addition, 2-(4-Chloro-3-cyanophenyl)-3-hydroxypyridine, 95% has been shown to have anti-bacterial and anti-viral effects, and to act as an antioxidant.
実験室実験の利点と制限
The main advantage of using 2-(4-Chloro-3-cyanophenyl)-3-hydroxypyridine, 95% in lab experiments is its low cost and availability. It is also relatively easy to synthesize and store, and is generally considered to be safe. However, there are some limitations to using 2-(4-Chloro-3-cyanophenyl)-3-hydroxypyridine, 95% in lab experiments. For example, it is not very stable and is prone to decomposition when exposed to light or heat. In addition, it is not very soluble in water, so it is not suitable for use in aqueous solutions.
将来の方向性
The potential applications of 2-(4-Chloro-3-cyanophenyl)-3-hydroxypyridine, 95% are vast and continue to be explored. For example, further research into its anti-cancer and anti-tumor effects could lead to the development of new treatments for cancer and other diseases. In addition, research into its anti-bacterial and anti-viral effects could lead to the development of new treatments for infectious diseases. Further research into its mechanism of action could also lead to the development of new drugs that target specific enzymes or pathways. Finally, research into its antioxidant properties could lead to the development of new treatments for oxidative stress and aging.
合成法
2-(4-Chloro-3-cyanophenyl)-3-hydroxypyridine, 95% can be synthesized via a two-step reaction process involving the condensation of 4-chloro-3-cyanophenol and hydroxypyridine. In the first step, 4-chloro-3-cyanophenol is reacted with hydroxypyridine in the presence of a base, such as sodium hydroxide, to form an intermediate product. In the second step, the intermediate product is heated to form 2-(4-Chloro-3-cyanophenyl)-3-hydroxypyridine, 95%. The reaction can be represented as follows:
C6H4Cl(OH)CNO + C5H5NO → C9H7ClN2O + H2O
特性
IUPAC Name |
2-chloro-5-(3-hydroxypyridin-2-yl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClN2O/c13-10-4-3-8(6-9(10)7-14)12-11(16)2-1-5-15-12/h1-6,16H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTEYVIQGXFXFKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CC(=C(C=C2)Cl)C#N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90682935 |
Source


|
| Record name | 2-Chloro-5-(3-hydroxypyridin-2-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90682935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261895-86-6 |
Source


|
| Record name | 2-Chloro-5-(3-hydroxypyridin-2-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90682935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-Hydroxy-5-[3-(N-methylaminocarbonyl)phenyl]pyridine, 95%](/img/structure/B6367483.png)









